molecular formula C13H21NS B7998870 2-[(Di-n-propylamino)methyl]thiophenol

2-[(Di-n-propylamino)methyl]thiophenol

Cat. No.: B7998870
M. Wt: 223.38 g/mol
InChI Key: GPVMWNXROUDOHV-UHFFFAOYSA-N
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Description

2-[(Di-n-propylamino)methyl]thiophenol is a thiophenol derivative featuring a di-n-propylamino methyl group (-CH₂-N(Pr)₂) attached to the aromatic thiophenol ring. Thiophenols, characterized by a benzene ring bonded to a sulfhydryl (-SH) group, are critical in medicinal chemistry, materials science, and corrosion inhibition. The di-n-propylamino substituent likely enhances solubility, stability, and reactivity compared to simpler thiophenol derivatives, as seen in studies of similar compounds .

Properties

IUPAC Name

2-[(dipropylamino)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-9-14(10-4-2)11-12-7-5-6-8-13(12)15/h5-8,15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVMWNXROUDOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Di-n-propylamino)methyl]thiophenol can be achieved through several synthetic routes. One common method involves the reaction of thiophenol with formaldehyde and di-n-propylamine under acidic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Di-n-propylamino)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophenol moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

2-[(Di-n-propylamino)methyl]thiophenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[(Di-n-propylamino)methyl]thiophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Antimicrobial Thiophenol Derivatives

Example Compound: 2-(4-Mercapto-6-(methylamino)-2-phenylpyrimidin-5-yl)ethan-1-ol

  • Structure: Contains a pyrimidine-thiophene fused ring with methylamino and phenyl substituents.
  • Function: Acts as an antimycobacterial agent by releasing nitric oxide (NO) upon activation by mycothiol-dependent nitroreductases. This mechanism is critical for targeting both replicating and non-replicating Mycobacterium tuberculosis .
  • Comparison: Unlike 2-[(Di-n-propylamino)methyl]thiophenol, this derivative’s bioactivity relies on nitroaromatic reduction and subsequent NO release.

Table 1: Antimicrobial Thiophenol Derivatives

Compound Key Substituents Mechanism of Action Reference
This compound Di-n-propylamino methyl Not reported (speculative) N/A
TP053 metabolite Pyrimidine-thiophene, methylamino NO release via nitroreduction

Corrosion Inhibition Properties

Example Compounds :

  • Thiophenol: Poor inhibitor due to aromatic sulfide’s weak coordination with metals.
  • Thiocresols (methyl-substituted thiophenols): Improved inhibition compared to thiophenol due to electron-donating methyl groups.
  • Ethyl mercaptan (aliphatic sulfide): Superior to thiophenol in corrosion prevention .

Comparison: The di-n-propylamino methyl group introduces both aliphatic (propyl chains) and polar (amino) characteristics. This hybrid structure may enhance corrosion inhibition by combining the strong coordination of aliphatic sulfides with the aromatic stability of thiophenol, though experimental data are lacking .

Table 2: Corrosion Inhibition Efficiency

Compound Structure Type Inhibition Efficacy (Relative) Reference
Thiophenol Aromatic sulfide Low
Ethyl mercaptan Aliphatic sulfide High
Thiocresol Methyl-aromatic Moderate
This compound Hybrid aromatic-aliphatic Speculative N/A

Stability and Reactivity

  • Comparison: The di-n-propylamino group may modulate reactivity by altering electron density on the thiophenol ring. For instance, electron-donating amino groups could enhance nucleophilicity, facilitating reactions where plain thiophenol fails .

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